molecular formula C21H31NO B119169 1-Methyl-2-undecylquinolin-4(1H)-one CAS No. 59443-02-6

1-Methyl-2-undecylquinolin-4(1H)-one

Cat. No. B119169
CAS RN: 59443-02-6
M. Wt: 313.5 g/mol
InChI Key: ZLIHBZFNMQLPOT-UHFFFAOYSA-N
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Description

1-Methyl-2-undecylquinolin-4(1H)-one (M2UQ) is an organic compound that is used in a variety of scientific research applications. It is a quinoline derivative, which is a type of heterocyclic aromatic compound that contains an aromatic ring of five carbon atoms and two nitrogen atoms. M2UQ has been studied for its potential as a therapeutic agent and for its role in various biochemical and physiological processes.

Scientific Research Applications

Synthetic Routes and Structural Studies

  • Suzuki et al. (1977) described the synthesis of aminocarbostyrils, compounds structurally related to 1-Methyl-2-undecylquinolin-4(1H)-one, and their potential antiallergic activity (Suzuki et al., 1977).
  • Mphahlele et al. (2002) conducted spectroscopic and computational studies on 2-aryl-3-bromoquinolin-4(1H)-ones, offering insights into the structural characteristics of such compounds (Mphahlele et al., 2002).

Advanced Synthesis Techniques

  • Chen et al. (2015) explored an efficient synthesis method for dihydroquinazolin-4(1H)-one derivatives, which are structurally similar, using environmentally friendly techniques (Chen et al., 2015).

Potential Biological Applications

  • Carling et al. (1997) synthesized 4-substituted-3-phenylquinolin-2(1H)-ones, indicating their potential as NMDA receptor antagonists, highlighting a possible neurological application (Carling et al., 1997).
  • Cui et al. (2017) studied a quinazolin-4-yl derivative for its anticancer properties, disrupting tumor vasculature, suggesting a related application for 1-Methyl-2-undecylquinolin-4(1H)-one analogs (Cui et al., 2017).

Chemical Behavior and Interaction Studies

  • Hömme et al. (2000) investigated the DNA damaging effects of 4-nitroquinoline-1-oxide, providing insights into the interaction of quinoline derivatives with biological molecules (Hömme et al., 2000).

Material Science Applications

  • Hussein et al. (2016) synthesized quinolinone derivatives and evaluated them as antioxidants in lubricating grease, suggesting possible industrial applications (Hussein et al., 2016).

properties

IUPAC Name

1-methyl-2-undecylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h12-13,15-17H,3-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIHBZFNMQLPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415762
Record name 4(1H)-Quinolinone, 1-methyl-2-undecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59443-02-6
Record name 4(1H)-Quinolinone, 1-methyl-2-undecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the binding affinity of 1-Methyl-2-undecylquinolin-4(1H)-one to bovine serum albumin (BSA)?

A1: The research article focuses on the isolation and purification of various quinolone alkaloids, including 1-Methyl-2-undecylquinolin-4(1H)-one, from the fruit of Tetradium ruticarpum. [] While the article mentions evaluating the binding affinities of the isolated alkaloids to BSA, it doesn't provide specific data on the binding affinity of 1-Methyl-2-undecylquinolin-4(1H)-one itself.

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